molecular formula C20H11Cl2FN2O B11115985 2-(2,4-dichlorophenyl)-N-[(E)-(2-fluorophenyl)methylidene]-1,3-benzoxazol-5-amine

2-(2,4-dichlorophenyl)-N-[(E)-(2-fluorophenyl)methylidene]-1,3-benzoxazol-5-amine

Cat. No.: B11115985
M. Wt: 385.2 g/mol
InChI Key: YOZABWCCFVMEAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]AMINE is a complex organic compound characterized by its unique structure, which includes dichlorophenyl, benzoxazolyl, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole core, followed by the introduction of the dichlorophenyl and fluorophenyl groups. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl and fluorophenyl sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]AMINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of advanced materials, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]ACETAMIDE: Shares a similar benzoxazole core but differs in the substituent groups.

    N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-2-NITROBENZAMIDE: Contains a nitro group instead of the fluorophenyl group.

Uniqueness

N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]AMINE is unique due to its specific combination of dichlorophenyl, benzoxazolyl, and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H11Cl2FN2O

Molecular Weight

385.2 g/mol

IUPAC Name

N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-1-(2-fluorophenyl)methanimine

InChI

InChI=1S/C20H11Cl2FN2O/c21-13-5-7-15(16(22)9-13)20-25-18-10-14(6-8-19(18)26-20)24-11-12-3-1-2-4-17(12)23/h1-11H

InChI Key

YOZABWCCFVMEAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.